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molecular formula C10H11N3O3 B8643672 1-Isopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

1-Isopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B8643672
M. Wt: 221.21 g/mol
InChI Key: UCEGMQCPDMISAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637509B2

Procedure details

To a 75 mL pressure vessel was added 1-(1-methylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (4.12 g, 18.62 mmol), followed by phosphorous oxychloride (26.0 ml, 279 mmol). The flask was sealed and the stirring mixture heated at ca. 105° C. for ca. 18 h. After cooling to room temperature, the contents were concentrated in vacuo to remove most of volatiles. The residual contents were poured into a mixture of ice and 3M NaOH (60 mL), followed by additional 3M NaOH to ensure the pH stayed basic. The mixture was stirred for 30 min., and then cooled in an ice bath. The heterogenous mixture was slowly acidified to pH=3-4 with 6M HCl. The resulting suspension was extracted with EtOAc (3×). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to afford a yellow solid which was dried in a hi-vac oven overnight. The title compound was collected as 4.11 g (90%), and used without further purification. LCMS E-S (M+H)=240.2/242.2. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.51 (d, J=6.57 Hz, 6H) 5.17 (quin, J=6.63 Hz, 1H) 7.65 (s, 1H) 8.41 (s, 1H) 14.25 (br. s., 1H).

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[C:8]2[NH:9][C:10](=O)[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[C:7]=2[CH:6]=[N:5]1)[CH3:3].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:10]1[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[C:7]2[CH:6]=[N:5][N:4]([CH:2]([CH3:3])[CH3:1])[C:8]=2[N:9]=1

Inputs

Step One
Name
Quantity
4.12 g
Type
reactant
Smiles
CC(C)N1N=CC2=C1NC(C=C2C(=O)O)=O
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the contents were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of volatiles
ADDITION
Type
ADDITION
Details
The residual contents were poured into a mixture of ice and 3M NaOH (60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid which
CUSTOM
Type
CUSTOM
Details
was dried in a hi-vac oven overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The title compound was collected as 4.11 g (90%)
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=C(C2=C(N1)N(N=C2)C(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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